molecular formula C27H27BF4N2 B13656494 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13656494
M. Wt: 466.3 g/mol
InChI Key: VYIDGCVFAXSDII-MUCZFFFMSA-N
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Description

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of two naphthyl groups attached to the imidazolium core, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an imidazole derivative with an alkylating agent under controlled conditions. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.

    Attachment of Naphthyl Groups: The naphthyl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Tetrafluoroborate Salt: The final step involves the conversion of the imidazolium compound to its tetrafluoroborate salt by reacting it with tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium core can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyl groups.

    Reduction: Reduced imidazolium compounds.

    Substitution: Substituted imidazolium salts with different functional groups.

Scientific Research Applications

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The naphthyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the imidazolium core can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(®-1-(phenyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
  • 1,3-Bis(®-1-(benzyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
  • 1,3-Bis(®-1-(naphthalen-2-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Uniqueness

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is unique due to the presence of naphthyl groups at the 1 and 3 positions of the imidazolium core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific research applications.

Properties

Molecular Formula

C27H27BF4N2

Molecular Weight

466.3 g/mol

IUPAC Name

1,3-bis[(1R)-1-naphthalen-1-ylethyl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C27H27N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-16,19-21H,17-18H2,1-2H3;/q+1;-1/t20-,21-;/m1./s1

InChI Key

VYIDGCVFAXSDII-MUCZFFFMSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54

Canonical SMILES

[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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